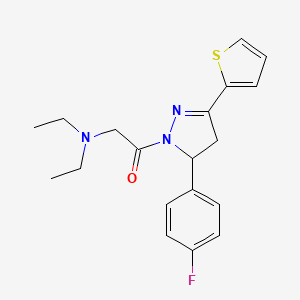

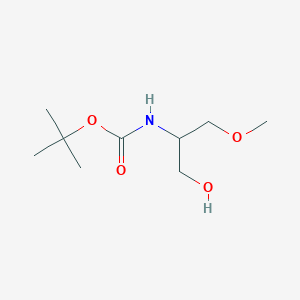

叔丁基(1-羟基-3-甲氧基丙烷-2-基)氨基甲酸酯

描述

Tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid or solid or semi-solid or lump in physical form . The compound’s density, boiling point, and other physical properties are not specified in the search results.科学研究应用

Peptide Synthesis and Protection

The N-Boc (tert-butoxycarbonyl) group is widely used for protecting amino groups during peptide synthesis. N-BOC-2-AMINO-3-METHOXY-1-PROPANOL serves as an efficient and highly chemoselective reagent for mono-N-Boc protection of structurally diverse amines, amino acids, and peptides. This protection strategy ensures stability during subsequent reactions and facilitates solid-phase peptide synthesis .

Natural Product Precursor

N-BOC-2-AMINO-3-METHOXY-1-PROPANOL has been synthesized with good yield and selectivity from commercially available 4-bromo-1H-indole. It serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds exhibit various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects .

β-Secretase and Acetylcholinesterase Inhibition

In vitro studies suggest that a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as the M4 compound), acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, making it relevant for Alzheimer’s disease research .

Synthetic Intermediates

Researchers have utilized N-BOC-2-AMINO-3-METHOXY-1-PROPANOL as a key intermediate in the synthesis of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The compound undergoes several steps, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction .

Selective Protection of Amines

Green synthesis methods have employed copper nanoparticles to catalyze the selective protection of the amino group of 3-amino-1-propanol using (Boc)2O. This approach yields N-Boc-3-amino-1-propanol in high yield without by-products, demonstrating its potential in sustainable chemical processes .

Functional Group Manipulation

The tert-butylcarbamate group (Boc) is versatile, allowing for easy introduction and removal under various conditions. Researchers have explored its use in multistep reactions, such as peptide synthesis, where N-tert-butoxycarbonyl amino acids resist racemization .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include P264 (wash hands and face thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

属性

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)